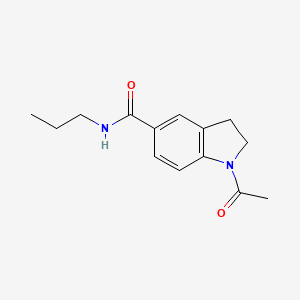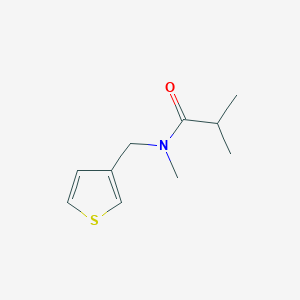
5-chloro-N-cyclopentylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-cyclopentylfuran-2-carboxamide, also known as CPPC, is a chemical compound that has been studied for its potential use in scientific research. This molecule has been shown to have interesting properties, including its ability to interact with certain receptors in the brain. In
Mecanismo De Acción
5-chloro-N-cyclopentylfuran-2-carboxamide acts as a positive allosteric modulator of mGluR4. This means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, glutamate. The exact mechanism by which 5-chloro-N-cyclopentylfuran-2-carboxamide modulates mGluR4 is not fully understood, but it is thought to involve an interaction with a specific site on the receptor.
Biochemical and Physiological Effects:
Activation of mGluR4 by 5-chloro-N-cyclopentylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. These include the inhibition of neurotransmitter release, the reduction of synaptic plasticity, and the modulation of neuronal excitability. These effects are thought to be mediated by the regulation of intracellular signaling pathways, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-cyclopentylfuran-2-carboxamide has several advantages as a research tool. It is a selective and potent activator of mGluR4, which allows for the investigation of the specific effects of mGluR4 activation. It is also stable and easy to handle, which makes it suitable for use in various experimental paradigms. However, there are also some limitations associated with the use of 5-chloro-N-cyclopentylfuran-2-carboxamide. For example, its effects may be context-dependent and may vary depending on the experimental conditions used.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-cyclopentylfuran-2-carboxamide. One area of interest is the investigation of its potential therapeutic effects in neurological disorders. Another area of interest is the exploration of its effects on other signaling pathways and receptors. Additionally, the development of more selective and potent mGluR4 agonists may lead to the discovery of new therapeutic targets and treatments for neurological disorders.
In conclusion, 5-chloro-N-cyclopentylfuran-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. Its ability to selectively activate mGluR4 has made it a valuable tool for investigating the role of this receptor in various neurological disorders. Further research is needed to fully understand the potential therapeutic effects of 5-chloro-N-cyclopentylfuran-2-carboxamide and to explore its effects on other signaling pathways and receptors.
Métodos De Síntesis
5-chloro-N-cyclopentylfuran-2-carboxamide can be synthesized by reacting cyclopentylamine with furan-2-carboxylic acid chloride in the presence of a base. This reaction results in the formation of 5-chloro-N-cyclopentylfuran-2-carboxamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-chloro-N-cyclopentylfuran-2-carboxamide has been studied for its potential use as a research tool in neuroscience. This compound has been shown to selectively activate the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release. Activation of mGluR4 has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and anxiety disorders.
Propiedades
IUPAC Name |
5-chloro-N-cyclopentylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSMLZSLBBDQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopentylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


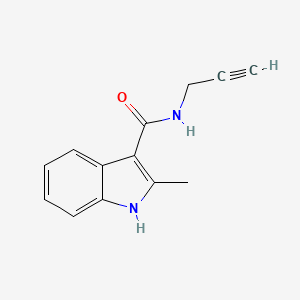
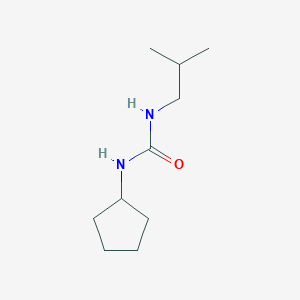
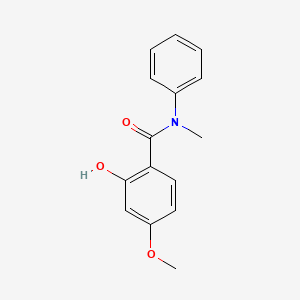
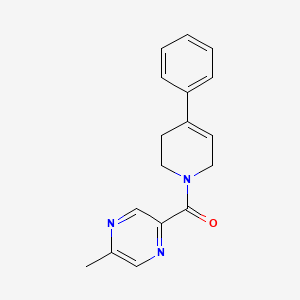

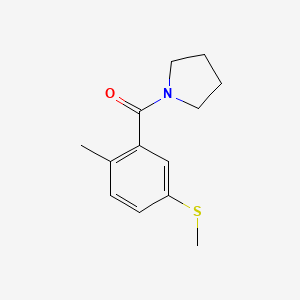

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
